molecular formula C6H10FNO2 B13509676 (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13509676
M. Wt: 147.15 g/mol
InChI Key: MBLJERGWEJOQMZ-NJGYIYPDSA-N
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Description

(2S,4S)-4-Fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. One common method involves the diastereoselective synthesis from commercially available starting materials, such as (2S,4S)-4-hydroxyproline . The key steps include protection of functional groups, fluorination, and subsequent deprotection to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods . These methods ensure the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxyl or non-fluorinated analogs. These properties make it a valuable compound in drug design and development.

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c1-6(5(9)10)2-4(7)3-8-6/h4,8H,2-3H2,1H3,(H,9,10)/t4-,6-/m0/s1

InChI Key

MBLJERGWEJOQMZ-NJGYIYPDSA-N

Isomeric SMILES

C[C@]1(C[C@@H](CN1)F)C(=O)O

Canonical SMILES

CC1(CC(CN1)F)C(=O)O

Origin of Product

United States

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